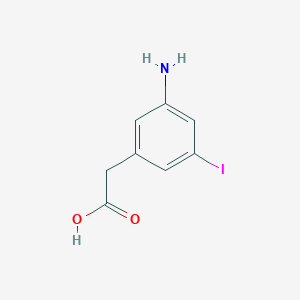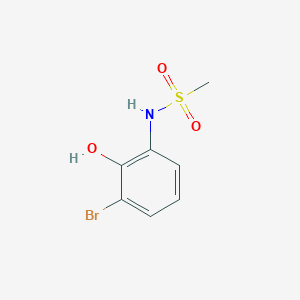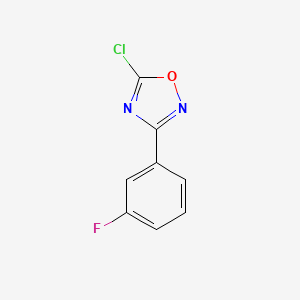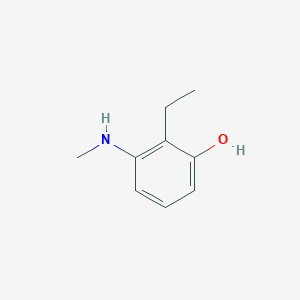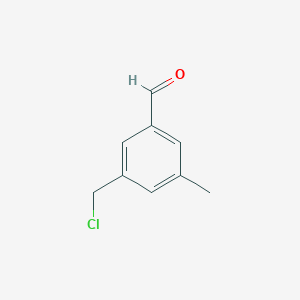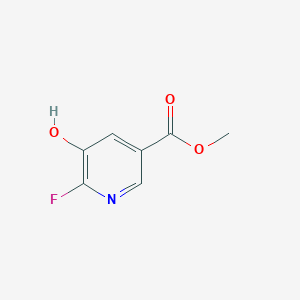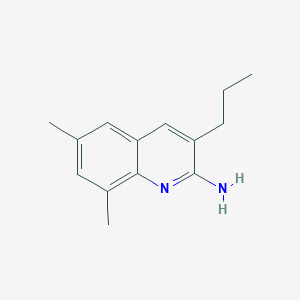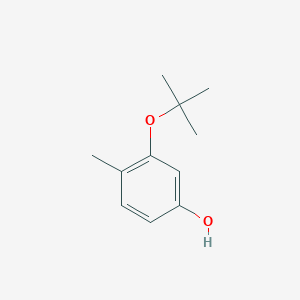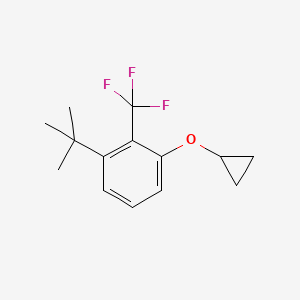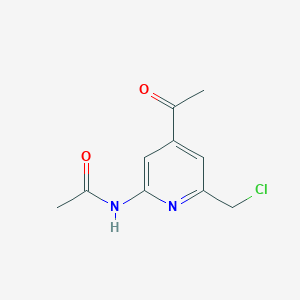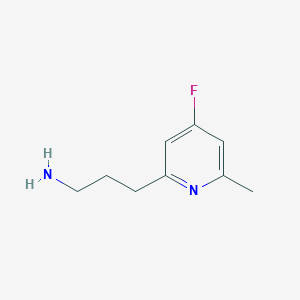
3-(4-Fluoro-6-methylpyridin-2-YL)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Fluoro-6-methylpyridin-2-YL)propan-1-amine is an organic compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluoro-6-methylpyridin-2-YL)propan-1-amine can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 4-fluoro-6-methylpyridine with a suitable amine precursor. The reaction typically requires a base, such as sodium hydride or potassium carbonate, to facilitate the substitution process. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), under controlled temperature conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to achieve high efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluoro-6-methylpyridin-2-YL)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can lead to a variety of substituted pyridine derivatives .
Scientific Research Applications
3-(4-Fluoro-6-methylpyridin-2-YL)propan-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-Fluoro-6-methylpyridin-2-YL)propan-1-amine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The compound may act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups .
Comparison with Similar Compounds
Similar Compounds
3-(6-Methylpyridin-2-YL)propan-1-amine: Similar structure but lacks the fluorine atom, resulting in different chemical properties and reactivity.
4-Fluoro-2-methylpyridine: Contains the fluorine and methyl groups on the pyridine ring but lacks the propan-1-amine side chain.
N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amine: Similar structure with an additional methyl group on the amine side chain.
Uniqueness
The presence of both the fluorine atom and the propan-1-amine side chain in 3-(4-Fluoro-6-methylpyridin-2-YL)propan-1-amine makes it unique compared to other similar compounds. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and enhanced binding affinity to specific molecular targets .
Properties
Molecular Formula |
C9H13FN2 |
|---|---|
Molecular Weight |
168.21 g/mol |
IUPAC Name |
3-(4-fluoro-6-methylpyridin-2-yl)propan-1-amine |
InChI |
InChI=1S/C9H13FN2/c1-7-5-8(10)6-9(12-7)3-2-4-11/h5-6H,2-4,11H2,1H3 |
InChI Key |
IXJCOBVVHMKOJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)CCCN)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


